glucagon receptor antagonists-2

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

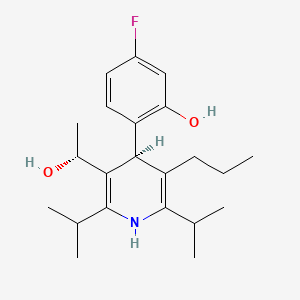

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol. This comprehensive name reflects the complex molecular architecture of the compound, incorporating multiple substituent groups and stereochemical designations that are critical for its biological activity.

The molecular formula of this compound is C22H30FNO2, with a molecular weight of 359.48 daltons according to chemical database entries. However, alternative sources report the molecular formula as C22H32FNO2 with a molecular weight of 361.5 grams per mole. This discrepancy may reflect different computational methodologies or database compilation approaches, though both formulations maintain the same basic structural framework featuring 22 carbon atoms, a fluorine substituent, one nitrogen atom, and two oxygen atoms.

The compound possesses several distinctive structural features that contribute to its pharmacological properties. The presence of a fluorine atom at the 5-position of the phenol ring enhances metabolic stability while maintaining favorable binding interactions with the target receptor. The dihydropyridine core structure provides a scaffold for the arrangement of bulky isopropyl substituents at the 2- and 6-positions, creating a sterically hindered environment that influences receptor selectivity.

Additional molecular descriptors include a density of 1.085 grams per cubic centimeter, a boiling point of 469.6 degrees Celsius at 760 millimeters of mercury pressure, and a flash point of 237.8 degrees Celsius. The logarithm of the partition coefficient (LogP) value of 5.548 indicates high lipophilicity, which facilitates membrane permeability and cellular uptake. The compound contains three hydrogen bond donor sites and four hydrogen bond acceptor sites, with six rotatable bonds providing conformational flexibility.

Stereochemical Configuration and Chiral Center Identification

This compound contains two defined stereogenic centers that are critical for its biological activity and receptor binding specificity. The stereochemical configuration is designated as (4S) for the carbon atom bearing the phenol substituent within the dihydropyridine ring system, and (1R) for the carbon atom of the hydroxyethyl side chain. These specific stereochemical assignments reflect the three-dimensional arrangement of substituent groups around the chiral centers and are essential for understanding the compound's interaction with the glucagon receptor binding site.

The (4S) configuration at the dihydropyridine carbon establishes the spatial orientation of the fluorinated phenol group relative to the pyridine ring plane. This stereochemical arrangement positions the phenolic hydroxyl group and fluorine substituent in an optimal configuration for hydrogen bonding and halogen bonding interactions with amino acid residues in the receptor binding pocket. The rigidity imposed by the dihydropyridine scaffold maintains this stereochemical integrity under physiological conditions.

The (1R) configuration of the hydroxyethyl substituent determines the orientation of the secondary alcohol functionality, which serves as both a hydrogen bond donor and acceptor in receptor interactions. This chiral center contributes significantly to the compound's selectivity profile, as the specific stereochemical arrangement creates favorable contacts with receptor residues while minimizing interactions with off-target proteins.

| Stereogenic Center | Configuration | Functional Group | Biological Significance |

|---|---|---|---|

| C-4 Dihydropyridine | (4S) | Phenol bearing carbon | Primary receptor interaction |

| C-1 Ethyl side chain | (1R) | Secondary alcohol | Selectivity determinant |

The stereochemical complexity of this compound necessitates careful synthetic control during preparation to ensure enantiomeric purity. The compound's biological activity is highly dependent on the correct stereochemical configuration, as demonstrated by structure-activity relationship studies showing significant potency differences between stereoisomers. The maintenance of stereochemical integrity throughout chemical synthesis and storage is therefore critical for consistent pharmacological performance.

X-ray Crystallographic Data and Three-Dimensional Conformation

While specific X-ray crystallographic data for this compound as an isolated compound was not identified in available databases, extensive crystallographic studies have been conducted on related glucagon receptor complexes that provide insight into the three-dimensional binding environment. The crystal structure of the human glucagon receptor in complex with the antagonist MK-0893 has been determined at 2.5 angstrom resolution, revealing important details about small molecule binding sites on this class B G protein-coupled receptor.

The crystallographic analysis of the glucagon receptor-MK-0893 complex demonstrates that small molecule antagonists bind to an allosteric site located outside the seven transmembrane helical bundle, specifically positioned between transmembrane helix 6 and transmembrane helix 7. This binding location extends into the lipid bilayer environment, creating a unique interaction surface that differs significantly from the orthosteric peptide binding site. The antagonist binding prevents receptor activation by restricting the outward movement of transmembrane helix 6 that is required for G protein coupling.

Mutagenesis studies have confirmed the importance of specific amino acid residues identified in the crystal structure for antagonist binding, validating the crystallographic model and providing functional evidence for the proposed binding mode. The three-dimensional structure reveals that the antagonist occupies a hydrophobic pocket formed by transmembrane helices and extracellular loop regions, with the compound adopting an extended conformation that maximizes van der Waals contacts with receptor residues.

The crystallographic data from related glucagon receptor structures provide a framework for understanding how this compound likely interacts with the receptor binding site. The compound's dihydropyridine core and phenolic substituents are positioned to engage in specific interactions with hydrophobic and polar residues within the transmembrane region, while the stereochemical configuration ensures optimal binding geometry. The fluorine substituent contributes to binding affinity through halogen bonding interactions with receptor backbone atoms.

Computational Molecular Modeling of Receptor-Ligand Complexes

Computational molecular modeling studies have provided detailed insights into the binding mode and interaction profile of this compound with its target receptor. Molecular dynamics simulations and docking calculations have been employed to predict the three-dimensional conformation of the compound within the glucagon receptor binding site, building upon crystallographic data from related receptor-ligand complexes.

The computational models predict that this compound adopts a specific binding pose within the allosteric site identified through crystallographic studies of other glucagon receptor antagonists. The dihydropyridine ring system is oriented to maximize hydrophobic contacts with transmembrane helical residues, while the phenolic hydroxyl group forms hydrogen bonds with polar amino acid side chains. The fluorine substituent engages in halogen bonding interactions that contribute to binding affinity and selectivity.

Molecular dynamics simulations have revealed the conformational flexibility of the receptor-ligand complex, showing that the compound maintains stable binding interactions while allowing for subtle conformational adjustments that optimize receptor-ligand complementarity. The calculations indicate that the stereochemical configuration of the compound is critical for maintaining the correct binding orientation, with the (4S) and (1R) configurations providing optimal spatial arrangements for receptor contact.

The computational studies have also investigated the selectivity profile of this compound, comparing its binding affinity for the glucagon receptor with related class B G protein-coupled receptors. The modeling results suggest that the compound's selectivity arises from specific shape complementarity with the glucagon receptor binding site, particularly in regions where other receptors differ in amino acid composition or side chain orientation. The fluorinated phenol group appears to be particularly important for selectivity, as this structural feature creates unique interaction patterns that are not replicated in off-target receptor binding sites.

Properties

IUPAC Name |

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINVVPOIGFSNHM-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Arylation and Asymmetric Hydrogenation

The synthesis begins with the arylation of a ketone precursor using a palladium-catalyzed coupling reaction. Subsequent asymmetric hydrogenation of the resulting enamine intermediate employs a rhodium catalyst with a chiral diphosphine ligand (e.g., Et-DuPhos or Xylyl-BINAP). Dynamic kinetic resolution ensures the formation of two stereogenic centers with 99% enantiomeric excess (ee). Reaction conditions include hydrogen gas at 1.0 MPa and temperatures of 25–40°C, achieving yields of 85–90% for this step.

Anti-Selective Friedel-Crafts Alkylation

The fluoro-indole moiety is introduced via a Friedel-Crafts alkylation using a chiral α-phenyl benzyl cation. This step proceeds with anti-selectivity, dictated by the steric and electronic effects of the indole’s fluorine substituent. The reaction employs a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate) in dichloromethane at −20°C, yielding the desired product in 75% isolated yield.

Process Optimization and Scalability

Industrial-scale production of this compound using this route achieves an overall yield of 52% across nine linear steps. Critical process improvements include the use of a Larock-type indole synthesis for the fluoro-indole fragment and a Sugasawa-heteroannulation route to streamline intermediate production.

Rh-Catalyzed Hydrogenation of Tetrasubstituted Enamines

An alternative method, described by researchers in, utilizes a rhodium-catalyzed hydrogenation of tetrasubstituted enamines to establish the stereochemistry of the ethane core.

Enamine Substrate Preparation

The enamine intermediate (67 ) is synthesized via condensation of a β-keto ester with a primary amine. This substrate features a tetrasubstituted double bond, necessitating precise stereochemical control during hydrogenation.

Catalytic Hydrogenation Conditions

The hydrogenation employs a cationic rhodium complex with a chiral diphosphine ligand (e.g., (2S,4S)-L18 ) under 1.0 MPa hydrogen pressure. Dynamic kinetic resolution enables the formation of the (S)-configured product (68 ) with 90% yield and >98% ee. Key to success is the pre-activation of the catalyst with potassium carbonate in 2-propanol, which enhances enantioselectivity.

Downstream Processing

Hydrolysis of the ester group in (68 ) using aqueous sodium hydroxide affords the carboxylic acid (69 ) in 90% yield. Subsequent coupling with 3-(methylamino)propanoic acid completes the synthesis of this compound.

Radiolabeled Synthesis for Metabolic Studies

To support pharmacokinetic and mass balance studies, a carbon-14 radiolabeled version of this compound was synthesized.

Decarboxylative Iodination Strategy

Comparative Analysis of Synthetic Routes

Challenges and Innovations in Process Chemistry

Stereochemical Control

The tetrasubstituted ethane core poses significant challenges in stereochemical control. The use of chiral ligands in hydrogenation (e.g., Et-DuPhos) and Lewis acids in Friedel-Crafts reactions ensures high enantioselectivity, as demonstrated in and.

Chemical Reactions Analysis

Types of Reactions: Glucagon receptor antagonists-2 undergo various chemical reactions, including:

Oxidation: Conversion of intermediates to the final product using oxidizing agents.

Reduction: Reduction of specific functional groups to achieve the desired chemical structure.

Substitution: Introduction of different substituents to modify the activity and selectivity of the compound.

Common Reagents and Conditions:

Oxidizing Agents: Copper catalysts, oxygen.

Reducing Agents: Hydrogen gas, palladium catalysts.

Substituents: Various alkyl and aryl groups introduced through nucleophilic substitution reactions.

Major Products: The major products formed from these reactions are the final this compound compounds, which are characterized by their ability to inhibit the glucagon receptor effectively .

Scientific Research Applications

Type 2 Diabetes Mellitus

GRAs have been extensively studied for their efficacy in T2D management. For instance, the small-molecule glucagon receptor antagonist LY2409021 has demonstrated significant reductions in HbA1c levels over 12 and 24 weeks in clinical trials. In a Phase 2 study, patients receiving LY2409021 showed a decrease in HbA1c by up to 0.92% compared to placebo, indicating its potential as a therapeutic option for improving glycemic control without significant hypoglycemia risk .

Table 1: Efficacy of LY2409021 in Clinical Trials

| Study Duration | LY2409021 Dose | Mean Change in HbA1c (%) | Placebo Change (%) | Significance |

|---|---|---|---|---|

| 12 Weeks | 10 mg | -0.83 | 0.11 | P < 0.05 |

| 24 Weeks | 20 mg | -0.92 | -0.15 | P < 0.05 |

Type 1 Diabetes Mellitus

Recent research has also explored the use of GRAs in type 1 diabetes management. A study combining a sodium-glucose cotransporter 2 (SGLT2) inhibitor with a glucagon receptor antagonist showed improved glycemic control and reduced insulin requirements during insulinopenia. The combination therapy led to lower average glucose levels and enhanced treatment satisfaction among participants . This suggests that GRAs may play a complementary role in the treatment of type 1 diabetes.

Table 2: Effects of Combination Therapy on Glycemic Control

| Treatment | Average Glucose (mg/dL) | Insulin Use (units/kg/day) |

|---|---|---|

| Baseline | 150 | 0.56 |

| SGLT2 Inhibitor Alone | 138 | 0.52 |

| SGLT2 Inhibitor + GRA | 131 | 0.41 |

Case Study: LY2409021

In one notable clinical trial involving LY2409021, patients with T2D exhibited not only improved glycemic control but also a favorable safety profile with minimal adverse effects on liver function markers . This trial highlighted the importance of long-term data on the safety and efficacy of GRAs as they progress through clinical development.

Case Study: Combination Therapy in Type 1 Diabetes

Another case study evaluated the effects of adjunctive therapy using an SGLT2 inhibitor combined with a GRA in patients with type 1 diabetes. Results indicated that this combination not only improved glycemic control but also reduced the risk of diabetic ketoacidosis compared to SGLT2 inhibitor therapy alone . Participants reported higher satisfaction levels with the combination treatment strategy.

Mechanism of Action

The mechanism of action of glucagon receptor antagonists-2 involves binding to the glucagon receptor and preventing glucagon from exerting its effects. This inhibition leads to a decrease in hepatic glucose production and an overall reduction in blood glucose levels . The molecular targets include the glucagon receptor, which is a G-protein-coupled receptor, and the downstream signaling pathways involved in glucose metabolism .

Comparison with Similar Compounds

Pharmacological Profiles

Table 1: Key Pharmacological Properties of GCGR Antagonists

| Compound | Purity | Selectivity (GCGR vs. GLP-1R) | IC₅₀ (nM) | Clinical Stage | Notable Adverse Effects |

|---|---|---|---|---|---|

| GRA-2 | 97.78% | High | 1.2 | Preclinical | Hyperaminoacidemia, dyslipidemia |

| GRA-1 | >90% | Moderate | 3.5 | Preclinical | Hepatic steatosis |

| GRA-3 | >98% | High | 0.8 | Phase I | Elevated LDL-C |

| GRA-5 | >98% | Moderate | 2.1 | Phase II | Transaminase elevation |

| LY2409021 | N/A | High | 0.5 | Phase IIb | No cholesterol effects |

| MK-0893 | N/A | High | 0.3 | Discontinued | Weight gain, edema |

Key Findings :

- GRA-2 exhibits superior potency (IC₅₀ = 1.2 nM) compared to GRA-1 and GRA-5 but is less potent than MK-0893 (IC₅₀ = 0.3 nM) .

- LY2409021 stands out for its lack of adverse effects on cholesterol, a common issue with other GCGR antagonists like GRA-3 and GRA-5 .

- GRA-5 , despite moderate selectivity, advanced to Phase II trials but showed transaminase elevation, highlighting hepatotoxicity risks .

Mechanism of Action and Metabolic Effects

GCGR antagonists uniformly suppress glucagon-induced cAMP production in hepatocytes, reducing glucose output. However, their off-target effects vary:

- GRA-2 and LY2409021 maintain high selectivity, minimizing cross-reactivity with GLP-1 receptors .

- MK-0893 demonstrated robust glucose-lowering in murine models but caused weight gain due to partial agonism at related receptors .

- Dual/Triple Agonists (e.g., cotadutide, a GLP-1/GCGR co-agonist): These compounds mitigate dyslipidemia by combining GCGR antagonism with GLP-1-mediated satiety and insulin secretion. Cotadutide reduced HbA1c by 1.5% in Phase IIa trials while promoting weight loss, a benefit absent in pure GCGR antagonists .

Table 2: Metabolic Outcomes in Preclinical/Clinical Studies

| Compound | Fasting Glucose Reduction | Postprandial Glucose Effect | Lipid Impact | Weight Change |

|---|---|---|---|---|

| GRA-2 | 25% | Minimal | ↑ LDL-C, ↑ TG | Neutral |

| LY2409021 | 30% | Neutral | Neutral | Neutral |

| Cotadutide | 20% | 15% reduction | ↓ TG, ↑ HDL-C | ↓ 4.2 kg |

| MK-0893 | 35% | Neutral | ↑ LDL-C, ↑ Hepatic TG | ↑ 1.8 kg |

Biological Activity

Glucagon receptor antagonists (GCGR antagonists) represent a promising therapeutic approach for managing diabetes, particularly Type 2 Diabetes Mellitus (T2DM). These compounds inhibit the action of glucagon, a hormone that increases blood glucose levels, thus providing a mechanism to improve glycemic control. This article delves into the biological activity of glucagon receptor antagonists-2, focusing on their mechanisms, efficacy in clinical studies, and potential for therapeutic use.

Glucagon operates through the glucagon receptor (GCGR), a G-protein coupled receptor that stimulates hepatic glucose production. When glucagon binds to GCGR, it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. This process enhances gluconeogenesis and glycogenolysis in the liver, raising blood glucose levels. GCGR antagonists block this pathway, thereby reducing glucose output from the liver and improving overall glucose homeostasis.

Research Findings

Recent studies have highlighted the effectiveness of various GCGR antagonists in preclinical and clinical settings. Here are some notable findings:

- Peptide-based Antagonists : Research involving peptide-based GCGR antagonists such as desHis^1Pro^4Glu^9-glucagon has demonstrated significant metabolic benefits in insulin-resistant models. Sustained administration led to improved oral glucose tolerance and decreased circulating glucagon levels in diabetic mice .

- Small Molecule Antagonists : A series of novel small molecule GCGR antagonists have shown promise in reducing glucagon-induced cAMP production and hepatic glucose output. For instance, compound 7aB-3 effectively inhibited glucagon-induced glucose increases during glucose tolerance tests .

- Clinical Trials : Several GCGR antagonists have progressed to clinical trials. MK-0893 and MK-3577 demonstrated robust glucose-lowering effects but were associated with adverse effects like increased LDL cholesterol. LY2409021 showed significant reductions in blood glucose and HbA1c levels with a lower risk of hypoglycemia .

Case Study 1: Efficacy of MK-0893

In a phase II trial involving patients with T2D, MK-0893 was administered as monotherapy. Results indicated a significant reduction in fasting plasma glucose and HbA1c levels compared to baseline measurements. However, participants experienced elevated liver enzymes, prompting caution for further development .

Case Study 2: Impact of desHis^1Pro^4Glu^9-glucagon

A study on desHis^1Pro^4Glu^9-glucagon reported improvements in insulin secretion and beta-cell mass recovery in diabetic mouse models subjected to islet stress. The findings suggest that sustained GCGR antagonism can restore beta-cell function and enhance insulin sensitivity .

Data Summary

The following table summarizes key findings from various studies on glucagon receptor antagonists:

| Study/Compound | Type | Key Findings | Clinical Relevance |

|---|---|---|---|

| DesHis^1Pro^4Glu^9-glucagon | Peptide | Improved glucose tolerance; decreased circulating glucagon | Potential for diabetes management |

| Compound 7aB-3 | Small Molecule | Inhibited glucagon-induced cAMP; improved glucose tolerance | Promising for T2D treatment |

| MK-0893 | Small Molecule | Significant reduction in HbA1c; increased LDL cholesterol | Effective but requires monitoring |

| LY2409021 | Small Molecule | Reduced blood glucose with lower hypoglycemia risk | Favorable profile for T2D patients |

Q & A

Q. What structural biology methods are critical for resolving the glucagon receptor (GCGR) conformation when bound to antagonists?

Structural studies of GCGR utilize cholesterol-doped lipid cubic phase (LCP) crystallization and X-ray diffraction with mini-beam technology to resolve receptor-ligand complexes. These methods overcome challenges in receptor stabilization and crystallization, enabling atomic-level insights into antagonist binding sites and conformational changes .

Q. How are in vitro binding assays designed to evaluate glucagon receptor antagonists' potency and selectivity?

Competitive binding assays using purified GCGR and radiolabeled glucagon or fluorescent ligands quantify antagonist affinity. Mutagenesis studies (e.g., residues F22, V23, M27, and D15 in GCGR) identify critical binding regions, while cross-reactivity tests against related GPCRs ensure selectivity .

Q. What animal models are used to study the metabolic effects of glucagon receptor antagonism?

Gcgr−/− knockout mice are primary models, showing hypoglycemia, α-cell hyperplasia, and elevated GLP-1 levels. These models reveal glucagon's roles in glucose homeostasis, amino acid metabolism, and body composition .

Q. How does glucagon receptor antagonism influence pancreatic α-cell proliferation?

Antagonists like LY2409021 disrupt the liver-α-cell axis, increasing circulating amino acids (e.g., arginine, alanine) that stimulate α-cell proliferation via mTOR signaling. This is quantified using immunohistochemistry and BrdU incorporation assays in murine islets .

Q. What molecular pathways link glucagon receptor signaling to hepatic glucose production?

GCGR activation increases cAMP/PKA activity, promoting glycogenolysis and gluconeogenesis via CREB-mediated transcription of Pck1 and G6pc. Antagonists suppress these pathways, validated through hepatic gene-expression profiling and phosphoproteomics .

Advanced Research Questions

Q. How do contradictory findings on glucagon's role in diabetic hyperglycemia impact therapeutic strategies?

While Gcgr−/− mice show reversal of hyperglycemia in insulin-deficient models, human trials report variable efficacy due to compensatory mechanisms (e.g., hepatic glucagon resistance). Metabolomic profiling and isotope tracing in preclinical models help reconcile these disparities .

Q. What methodologies address the paradoxical hepatic lipid accumulation observed with glucagon receptor antagonists?

Lipidomics and MRI-based hepatic fat quantification reveal that GCGR blockade reduces gluconeogenesis but increases de novo lipogenesis via SREBP-1c. Co-administration with AMPK activators or FGF21 analogs is being tested to mitigate steatosis .

Q. How can adaptive trial designs optimize dose-ranging studies for glucagon receptor antagonists?

Phase II trials use semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models to predict glucose-lowering effects and dose-response relationships. Bayesian adaptive protocols adjust dosing in real-time based on glucagon and amino acid levels .

Q. Why have some glucagon receptor antagonists shown hepatotoxicity in clinical trials?

Transient aminotransferase elevations (e.g., with LY2409021) are linked to on-target effects of GCGR blockade, disrupting hepatic amino acid clearance. RNA-seq identifies upregulation of Cyp7a1 and bile acid pathways, prompting safety monitoring via liver function tests .

Q. What strategies improve the therapeutic window of glucagon receptor antagonists for type 2 diabetes?

Partial antagonists and biased ligands that modulate GCGR signaling toward cAMP inhibition (vs. β-arrestin recruitment) are under investigation. Dual-target agents (e.g., GCGR/GLP-1R co-antagonists) balance glucose control with reduced dyslipidemia risk .

Methodological Considerations

- Data Contradiction Analysis : Compare preclinical (murine) and clinical data using translational biomarkers like plasma amino acid profiles and hepatic transcriptomics .

- Experimental Design : Use islet-perfusion systems to isolate α-cell responses from systemic feedback loops in antagonist studies .

- Safety Profiling : Integrate lipidomics, liver histopathology, and bile acid quantification in long-term toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.